Cas no 88847-11-4 (Punicafolin)

Punicafolin structure
Punicafolin structure
Product Name:Punicafolin
CAS No:88847-11-4
MF:C41H30O26
MW:938.661314487457
CID:723222
PubChem ID:5320800
Update Time:2024-03-01

Punicafolin Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranose, cyclic3,6-[(1R)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,4-tris(3,4,5-trihydroxybenzoate) (9CI)
    • b-D-Glucopyranose, cyclic3,6-[(1R)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,4-tris(3,4,5-trihydroxybe
    • Punicafolin
    • 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
    • beta-D-Glucopyranose, cyclic 3,6-(4,4',5,5',6,6')-hexahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,4-tris(3,4,5-trihydroxybenzoate), (R)-
    • Q7260201
    • .beta.-D-Glucopyranose, cyclic 3:6-bis[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,4-tri(3,4,5-trihydroxybenzoate)
    • 1,2,4-Tri-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-b-D-glucopyranose
    • 80856-39-9
    • 1,2,3,16,17,18-hexahydroxy-5,14-dioxo-5,7,8,11,12,14-hexahydro-10h-8,12-methanodibenzo[j,l][1,4,8]trioxacyclotetradecine-10,11,19-triyl tris(3,4,5-trihydroxybenzoate)
    • DTXSID60332990
    • CHEMBL507308
    • 88847-11-4
    • [(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
    • 1,2,4-tri-O-galloyl-3,6-hexahydroxydiphenoyl-beta-D-glucose
    • BDBM50260525
    • DTXSID101030158
    • Inchi: 1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
    • InChI Key: DPBVYZVSXAZMAY-UUUCSUBKSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]2[C@@H]([C@H]1COC(C1C=C(C(=C(C=1C1C(=C(C(=CC=1C(=O)O2)O)O)O)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O)OC(C1C=C(C(=C(C=1)O)O)O)=O

Computed Properties

  • Exact Mass: 938.102531
  • Monoisotopic Mass: 938.102531
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 26
  • Heavy Atom Count: 67
  • Rotatable Bond Count: 9
  • Complexity: 1770
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 998
  • XLogP3: 2.4
  • Topological Polar Surface Area: 444

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